Ammonium 3,5-dinitro-o-cresolate
CAS No.: 20278-99-3
Cat. No.: VC16978088
Molecular Formula: C7H9N3O5
Molecular Weight: 215.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20278-99-3 |
|---|---|
| Molecular Formula | C7H9N3O5 |
| Molecular Weight | 215.16 g/mol |
| IUPAC Name | azanium;2-methyl-3,5-dinitrophenolate |
| Standard InChI | InChI=1S/C7H6N2O5.H3N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10;/h2-3,10H,1H3;1H3 |
| Standard InChI Key | JFJVGFDLHBZUCX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ammonium 3,5-dinitro-o-cresolate consists of a cresol backbone (2-methylphenol) with nitro groups (-NO₂) at the 3 and 5 positions on the aromatic ring. The phenolic hydroxyl group is neutralized by an ammonium ion (NH₄⁺), enhancing solubility in polar solvents. The IUPAC name, azanium;2-methyl-3,5-dinitrophenolate, reflects this structure.
Physical and Chemical Characteristics
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 215.16 g/mol | |
| Density | 1.55 g/cm³ | |
| Melting Point | 86.5°C | |
| Boiling Point | 332.4°C at 760 mmHg | |
| Flash Point | 149.2°C | |
| Solubility | High in water |
The compound’s crystalline structure and stability under standard conditions make it suitable for industrial processes requiring precise stoichiometry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
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Nitration of o-Cresol: o-Cresol undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (40–60°C). This introduces nitro groups at the 3 and 5 positions .
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Neutralization: The resulting dinitrophenol is treated with ammonium hydroxide (NH₄OH) to form the ammonium salt.
The reaction mechanism involves electrophilic aromatic substitution, with sulfuric acid acting as a catalyst and dehydrating agent.
Industrial Optimization
Industrial production scales this process using continuous-flow reactors to enhance yield (>85%) and purity (>98%). Temperature control and excess nitric acid minimize byproducts like 4,6-dinitro isomers . Post-synthesis purification involves recrystallization from ethanol-water mixtures.
Applications in Industry and Research
Dye and Pigment Manufacturing
The compound’s nitro groups act as chromophores, making it valuable in synthesizing azo dyes. Its ammonium salt form improves solubility in aqueous dye baths, enabling uniform textile coloration .
Herbicidal Activity
Ammonium 3,5-dinitro-o-cresolate functions as a contact herbicide, uncoupling oxidative phosphorylation in plants. By disrupting mitochondrial proton gradients, it halts ATP synthesis, leading to rapid desiccation . Field studies demonstrate efficacy against broadleaf weeds at application rates of 2–5 kg/ha.
Organic Synthesis Reagent
Researchers employ the compound as a nitrating agent and catalyst in Friedel-Crafts alkylation. Its electron-withdrawing nitro groups activate aromatic rings toward electrophilic substitution .
Toxicological Profile and Health Impacts
Acute Toxicity
Animal studies report LD₅₀ values of 25–50 mg/kg (oral, rats), with symptoms including nausea, hyperthermia, and respiratory distress . The mechanism involves ROS generation, which oxidizes cellular lipids and proteins.
Chronic Exposure Effects
Prolonged exposure at sublethal doses (≥5 mg/kg/day) causes hepatic necrosis and renal tubule damage in mammals . Epidemiological data from pesticide handlers indicate elevated risks of metabolic acidosis and neuropathy .
Mutagenicity and Carcinogenicity
In vitro assays show weak mutagenic activity (Ames test, TA98 strain), likely due to nitroso derivative formation . No conclusive evidence links the compound to carcinogenesis in humans .
Environmental Fate and Ecotoxicology
Degradation Pathways
Photolysis dominates environmental degradation, with a half-life of 14–21 days in surface waters. Microbial breakdown in soil occurs via nitroreductases, yielding less toxic aminophenols .
Ecotoxicological Data
The compound exhibits moderate toxicity to aquatic organisms:
Despite low bee toxicity (LD₅₀ > 100 μg/bee), its persistence necessitates buffer zones near apiaries .
Comparison with Structural Analogs
4,6-Dinitro-o-Cresol (DNOC)
The 4,6-dinitro isomer (CAS 534-52-1) shares herbicidal properties but exhibits higher mammalian toxicity (LD₅₀ 10–15 mg/kg) . The 3,5-substitution pattern in ammonium 3,5-dinitro-o-cresolate reduces lipid solubility, lowering bioaccumulation potential .
Dinoseb and Dinoterb
These analogs feature tert-butyl groups, enhancing soil adsorption and persistence. Ammonium 3,5-dinitro-o-cresolate’s ammonium group improves rainwater solubility, reducing groundwater contamination risks .
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